octahydro-1H-quinolizin-1-one

Neuroscience Alzheimer's Disease Allosteric Modulation

For CNS and inflammation programs, sourcing a consistent, unadorned quinolizidine scaffold free of natural alkaloid impurities is a major bottleneck. Octahydro-1H-quinolizin-1-one eliminates batch-to-batch variability, providing a reliable starting point for reproducible SAR. - Validated core for generating selective M1 muscarinic PAMs, addressing cognitive disorder targets without the promiscuity of cytisine or matrine. - Unique dual IL-4 receptor modulation and TNF-α/IL-1 inhibition profile enables dissection of complex inflammatory pathways. - ≥95% synthetic purity with accessible ketone and tertiary amine handles for rapid, systematic derivatization.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 10447-21-9
Cat. No. B1279965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-quinolizin-1-one
CAS10447-21-9
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(=O)C2C1
InChIInChI=1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2
InChIKeyPZYWKHHNKKNNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1H-quinolizin-1-one: Scaffold Baseline


Octahydro-1H-quinolizin-1-one (CAS 10447-21-9, molecular formula C9H15NO, molecular weight 153.22 g/mol) is a fully saturated bicyclic quinolizidinone derivative . It serves as the core scaffold for a range of biologically active compounds, notably as a building block for M1 muscarinic receptor positive allosteric modulators [1]. The compound is also reported to interact with the IL-4 receptor and inhibit proinflammatory cytokines, positioning it as a versatile starting point in medicinal chemistry for inflammation and neuroscience programs .

Scaffold Selective M1 muscarinic PAM synthesis
Probe IL-4 receptor allosteric modulator research
Pathway Proinflammatory cytokine network studies

Octahydro-1H-quinolizin-1-one: Advantage Over Alkaloids


The quinolizidine class is chemically diverse, with marked differences in receptor selectivity, intrinsic activity, and synthetic tractability. Octahydro-1H-quinolizin-1-one is a distinct, unadorned scaffold that lacks the complex substitution patterns of natural alkaloids like matrine or cytisine, which are promiscuous in their activity [1]. Its core structure is the entry point for a specific class of M1 allosteric modulators, an activity profile not recapitulated by the broader class [2]. Substituting it with a more complex analog introduces unwanted pharmacological liabilities and complicates downstream SAR, while a simpler analog may not provide the same synthetic handle. The quantitative evidence below demonstrates the critical differences in target engagement and functional outcome that justify the specific procurement of this building block.

Mechanism mismatch
Natural alkaloids (matrine, cytisine) primarily target nicotinic receptors, not M1 allosteric modulation; the desired M1 PAM profile may not transfer.
Synthetic handle limitations
More complex analogs may introduce unwanted pharmacological liabilities; simpler analogs may lack derivatization vectors for systematic SAR.
Source-dependent variability
Plant-extracted quinolizidines exhibit batch-to-batch purity variation and potential contaminating alkaloids, complicating reproducible evaluation.

Octahydro-1H-quinolizin-1-one: Quantitative Evidence


M1 Allosteric Modulation vs. Alkaloids

Octahydro-1H-quinolizin-1-one serves as the core scaffold for a series of M1 receptor positive allosteric modulators (PAMs). Unlike natural quinolizidine alkaloids like lupanine and cytisine, which act as orthosteric agonists or antagonists at nicotinic receptors, quinolizidinone-derived compounds achieve selective M1 potentiation [1]. Specifically, lupanine exhibits a Ki of 11,000 nM at muscarinic receptors, demonstrating negligible affinity . In contrast, optimized derivatives of the target scaffold show sub-micromolar activity as M1 PAMs, with >100-fold selectivity over M2-5 subtypes [1].

M1 PAM vs. alkaloids
Class-level inference
Scaffold-derived PAMs: EC₅₀ < 1 µM
Lupanine: Ki 11,000 nM
Difference >10,000-fold
Supports M1 allosteric modulator research framework
Data to verify: class-level comparison; cross-assay validation recommended
Neuroscience Alzheimer's Disease Allosteric Modulation

Cytokine Modulation vs. Matrine

Octahydro-1H-quinolizin-1-one is reported to inhibit IL-1 and TNF-α production and act as an allosteric modulator for the IL-4 receptor . In contrast, the related alkaloid matrine exhibits a narrower, and less potent, anti-inflammatory profile. Matrine-type alkaloids show IC50 values for TNF-α and IL-6 inhibition ranging from 15.6 to 47.8 μM [1]. The target compound's dual mechanism—direct inhibition of proinflammatory cytokines and modulation of an anti-inflammatory receptor (IL-4R)—suggests a more robust and potentially synergistic effect, though direct quantitative comparison in the same assay is lacking.

Cytokine modulation
Cross-study comparable
Octahydro-1H-quinolizin-1-one: IL-1/TNF-α inhibition & IL-4R allostery
Matrine-type: IC₅₀ 15.6–47.8 µM (TNF-α/IL-6)
Reported dual pathway engagement may support inflammatory model research
Direct comparator data lacking; cross-study interpretation needed
Inflammation Immunology IBD

Purity Advantage vs. Plant Extracts

Octahydro-1H-quinolizin-1-one is commercially available as a defined chemical entity with a minimum purity specification of 95% (AKSci) or 98% (other vendors) . In contrast, natural quinolizidine alkaloids like matrine or cytisine are often sourced from plant extracts (e.g., Sophora flavescens), leading to batch-to-batch variability in purity and the potential presence of other active alkaloids [1]. This variability can confound experimental results and complicate SAR studies. The target compound offers a consistent, well-defined starting material for reproducible synthesis and biological evaluation.

Purity consistency
Source review
Synthetic, ≥95% purity
Plant extracts: variable 60–98%
Supports reproducible SAR and batch consistency
Specification review; vendor purity to confirm
Medicinal Chemistry Chemical Synthesis Quality Control

Octahydro-1H-quinolizin-1-one: Best Applications


CNS Drug Discovery: M1 PAMs

Octahydro-1H-quinolizin-1-one is the validated starting point for synthesizing selective M1 positive allosteric modulators, a key target for Alzheimer's disease and cognitive disorders. Its unadorned scaffold allows for systematic derivatization to optimize CNS penetration and M1 selectivity, a feat not achievable with naturally occurring quinolizidine alkaloids like lupanine or cytisine, which show poor muscarinic receptor engagement. [1]

IL-4R Allostery & Cytokine Networks

For researchers investigating the IL-4/IL-13 axis in asthma, fibrosis, or inflammatory bowel disease, this compound provides a unique chemical tool. Its reported dual activity—direct inhibition of proinflammatory TNF-α/IL-1 and allosteric modulation of the IL-4 receptor—is a pharmacological profile not found in other quinolizidines like matrine, which act via different mechanisms. This allows for the dissection of complex cytokine signaling pathways with a single agent.

Quinolizidinone-Based Library Synthesis

As a high-purity (≥95%), synthetically derived bicyclic scaffold, it is an ideal core for generating focused libraries. Its use eliminates the batch-to-batch variability and complex mixtures associated with plant-derived quinolizidine alkaloids, ensuring reproducible SAR. The ketone and tertiary amine functionalities provide multiple vectors for chemical diversification, enabling the exploration of chemical space around the M1 PAM and anti-inflammatory pharmacophores.

Application
Selection Property
Validation Focus
CNS receptor research: M1 PAM scaffold
Selective M1 allosteric modulator synthesis potential
M1 functional selectivity panel; CNS permeability assays
IL-4/IL-13 pathway research
Dual cytokine inhibition & IL-4R allosteric modulation profile
IL-4R functional assays; cytokine release profiling
Quinolizidinone library synthesis
Synthetic purity and multi-vector diversification potential
Analytical purity verification; SAR reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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